molecular formula C15H30N2O B14564362 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide CAS No. 61683-10-1

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide

Cat. No.: B14564362
CAS No.: 61683-10-1
M. Wt: 254.41 g/mol
InChI Key: YQUPOXIQSSIPPT-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide is a complex organic compound characterized by its unique molecular structure. This compound contains a piperidine ring substituted with ethyl and methyl groups, making it a secondary amide. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Properties

CAS No.

61683-10-1

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide

InChI

InChI=1S/C15H30N2O/c1-8-14(5)10-13(17(7)12(4)18)11(3)15(6,9-2)16-14/h11,13,16H,8-10H2,1-7H3

InChI Key

YQUPOXIQSSIPPT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)N(C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-2-hydroxyacetamide
  • N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide
  • N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-(3-dodecyl-2,5-dihydroxy-1H-pyrrol-1-yl)ethanediamide

Uniqueness

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylacetamide stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

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